molecular formula C17H23ClN2O3 B2696738 N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide CAS No. 1351598-15-6

N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Cat. No.: B2696738
CAS No.: 1351598-15-6
M. Wt: 338.83
InChI Key: NASZTTMJYWZMSF-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-cyclohexyl-2-hydroxyethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained at low to moderate levels to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide include other oxalamides with different substituents on the phenyl and cyclohexyl rings. Examples include:

  • N1-(3-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(4-methylphenyl)-N2-(2-cyclohexyl)oxalamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other oxalamides. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-11-7-8-13(9-14(11)18)20-17(23)16(22)19-10-15(21)12-5-3-2-4-6-12/h7-9,12,15,21H,2-6,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASZTTMJYWZMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CCCCC2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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